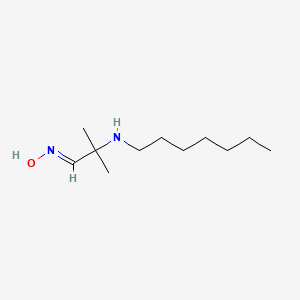
(1E)-2-(heptylamino)-2-methylpropanal oxime
説明
Oximes are a class of nitrogen-containing organic compounds usually prepared from hydroxylamine and an aldehyde, a ketone, or a quinone . They exist in a large number of bioactive compounds with a wide range of activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, anti-diabetes, and cytotoxic activities .
Synthesis Analysis
Oxime esters are one of the most important and versatile intermediates in organic synthesis . They are very attractive starting materials for the synthesis of various nitrogen and oxygen-containing compounds . The cyclization and metal-catalyzed cross-coupling reactions of oxime ethers have been highlighted in recent years .Molecular Structure Analysis
Oximes have the structure X\Y/C= N―OH, in which X and Y are hydrogen atoms or organic groups derived by removal of a hydrogen atom from an organic compound . The structure of oximes is influenced by the electron demand of the OR group .Chemical Reactions Analysis
Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . The acid-catalysed dynamic exchange of oximes has been investigated, proposing a metathesis mechanism that is well supported by both experimental and computational studies .Physical and Chemical Properties Analysis
Oximes are not highly flammable, but may be combustible . They behave as weak acids and bases . Oxime-based chemistry has been explored in the fabrication of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .科学的研究の応用
1. Structural Study of N(4)-substituted Thiosemicarbazones The study presents the crystal structures of oxime/thiosemicarbazones and their binuclear nickel(II) complexes. The oxime function plays a significant role in forming a symmetrical dimer for both compounds, and the structures show centrosymmetric arrangement due to bridging by the oximato N–O. The study contributes to the understanding of the structural dynamics and chemical interactions of these compounds (Kaminsky et al., 2002).
2. Oxime-based Aminoalcohol Formation in Wine Aroma The paper examines the levels of important oxidation-related aldehydes, including various oxime derivatives, in different types of wines. It discusses their sensory roles and interactions with other wine volatiles. Although not directly about (1E)-2-(heptylamino)-2-methylpropanal oxime, this research provides insight into the aromatic contributions of related aldehydes and oximes in complex mixtures (Culleré et al., 2007).
3. Synthesis of Oxime Derivatives This paper describes the synthesis of 1-phenyl-5-heptyn-1-one oxime and its derivatives, highlighting the structural characteristics and confirming them through NMR, IR, and elemental analysis. It provides a methodology for synthesizing and analyzing oxime derivatives, contributing to the broader understanding of chemical synthesis involving oxime groups (Wang Cun-de, 2013).
4. Catalytic Functionalization of Unactivated sp3 C-H Bonds The study presents a palladium-catalyzed site-selective functionalization of unactivated aliphatic C-H bonds, using oxime as a directing group. It offers insights into the chemical behavior of oximes in catalytic processes and their potential applications in creating complex molecular structures (Ren et al., 2012).
5. Use of Oxime Derivatives in UV-curing Applications This research discusses the use of 2-(N-Methyl-N-phenylamino)-1-phenylethanol, an aminoalcohol related to oximes, as a synergist in UV-curing applications. It highlights the oxime-related compound's role in reducing oxygen inhibition and acting as a synergist, demonstrating the practical applications of oxime derivatives in industrial processes (Arsu, 2002).
6. Oxime-Nitrone Isomerization and Intramolecular Cycloaddition Reaction This paper explores the oxime–olefin cycloaddition and the oxime–nitrone isomerization process. It provides a mechanistic insight into the reactions involving oxime groups, contributing to the understanding of their reactivity and potential for creating complex molecular structures (Noguchi et al., 2001).
Safety and Hazards
将来の方向性
The synthesis of new, highly functional, and dynamic polymeric materials has risen dramatically since the introduction of click chemistry in 2001 . The combination of oximes with esters and urethanes has enabled the realization of CANs with improved and tunable dynamic properties . This suggests that oxime-based chemistry has potential for future exploration in the fabrication of CANs .
特性
IUPAC Name |
(NE)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-4-5-6-7-8-9-12-11(2,3)10-13-14/h10,12,14H,4-9H2,1-3H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBCRELLTLWQPF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(C)(C)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCNC(C)(C)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



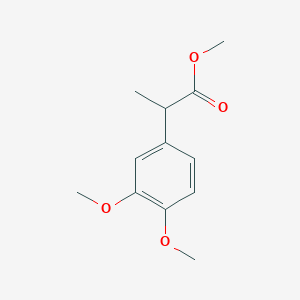
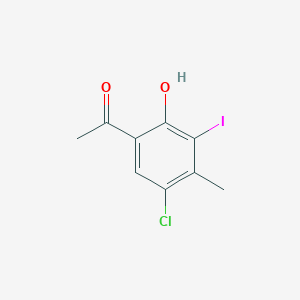
![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)
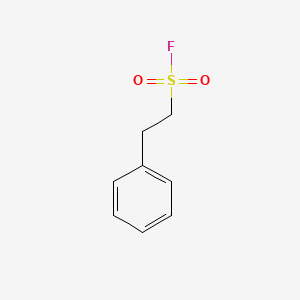
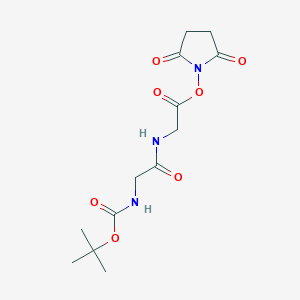

![[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B3121762.png)
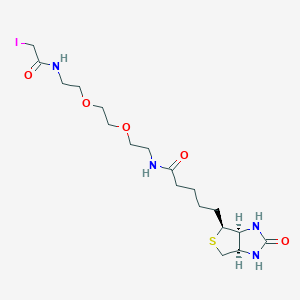
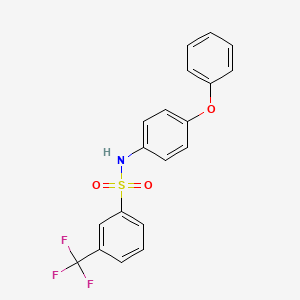
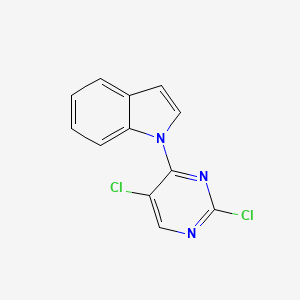
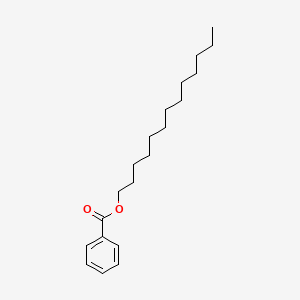
![4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid](/img/structure/B3121795.png)

